molecular formula C18H25N3O3 B298120 N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

Número de catálogo B298120
Peso molecular: 331.4 g/mol
Clave InChI: JQCVRTVKXFIICV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.

Mecanismo De Acción

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide exerts its pharmacological effects by inhibiting the activity of CaMKII. CaMKII is a calcium-dependent protein kinase that is activated by the binding of calcium/calmodulin. Once activated, CaMKII phosphorylates a wide range of substrates, including ion channels, receptors, and transcription factors, thereby regulating various cellular processes. By inhibiting CaMKII, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide disrupts the downstream signaling pathways that are regulated by CaMKII, leading to the observed pharmacological effects.
Biochemical and physiological effects:
N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to have a wide range of biochemical and physiological effects. In cardiovascular diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide reduces the hypertrophy of cardiac myocytes and decreases the incidence of arrhythmias. In neurodegenerative diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide improves cognitive function and reduces neuronal cell death. In cancer, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide inhibits the proliferation and migration of cancer cells. These effects are mediated by the inhibition of CaMKII by N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is its selectivity for CaMKII. N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is a potent and selective inhibitor of CaMKII, which makes it an ideal tool for investigating the role of CaMKII in various cellular processes. However, one of the limitations of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is its relatively short half-life, which limits its use in long-term experiments.

Direcciones Futuras

There are several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide. One of the areas of interest is the development of more potent and selective inhibitors of CaMKII. Another area of interest is the investigation of the role of CaMKII in various diseases, including neurodegenerative diseases and cancer. Additionally, the development of new drug delivery systems for N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide could improve its pharmacokinetics and increase its efficacy in vivo. Overall, the research on N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has the potential to lead to the development of new therapies for various diseases.

Métodos De Síntesis

The synthesis of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide involves the condensation of 4-tert-butylcyclohexanone with 2-methyl-3-nitrobenzohydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with paraformaldehyde and hydrochloric acid to obtain N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide. The synthesis of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is a relatively straightforward process and can be achieved with high yields.

Aplicaciones Científicas De Investigación

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been extensively investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to inhibit the hypertrophy of cardiac myocytes and reduce the incidence of arrhythmias. In neurodegenerative diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to improve cognitive function and reduce neuronal cell death. In cancer, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to inhibit the proliferation and migration of cancer cells.

Propiedades

Nombre del producto

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

Fórmula molecular

C18H25N3O3

Peso molecular

331.4 g/mol

Nombre IUPAC

N-[(4-tert-butylcyclohexylidene)amino]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H25N3O3/c1-12-15(6-5-7-16(12)21(23)24)17(22)20-19-14-10-8-13(9-11-14)18(2,3)4/h5-7,13H,8-11H2,1-4H3,(H,20,22)

Clave InChI

JQCVRTVKXFIICV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN=C2CCC(CC2)C(C)(C)C

SMILES canónico

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN=C2CCC(CC2)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.